AGN-201904, also known as AGN 201904-Z, is a novel compound classified as a pro-proton pump inhibitor, which is designed to enhance the pharmacokinetic properties of traditional proton pump inhibitors. Specifically, AGN-201904 is a prodrug that is converted to omeprazole in the systemic circulation, offering improved stability in acidic environments compared to its predecessors. This compound has garnered attention for its potential applications in treating gastroesophageal reflux disease and other acid-related disorders.
AGN-201904 is synthesized from a benzimidazole framework, which is a common structural motif in many pharmaceutical agents. The compound belongs to the class of proton pump inhibitors, which are widely used to reduce gastric acid secretion. Proton pump inhibitors function by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, thereby decreasing gastric acidity.
The synthesis of AGN-201904 involves several key steps:
The industrial production of AGN-201904 optimizes these synthetic routes for large-scale manufacturing, focusing on high yield and purity through controlled reaction conditions such as temperature and solvent choice.
The molecular formula for AGN-201904 is C17H19N3O3S, with a molecular weight of approximately 345.41 g/mol. The compound features a sulfinyl group attached to the benzimidazole ring, which is crucial for its activity as a proton pump inhibitor. The structure allows for various states of protonation depending on pH, influencing its solubility and stability .
AGN-201904 can undergo several types of chemical reactions:
These reactions enable further derivatization of AGN-201904 for research and therapeutic applications.
AGN-201904 operates by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. As a prodrug, AGN-201904 is converted into omeprazole after absorption, allowing for prolonged acid suppression compared to traditional proton pump inhibitors . Its mechanism provides effective control over intragastric acidity, particularly beneficial during nighttime when acid secretion typically peaks .
AGN-201904 exhibits several notable physicochemical properties:
AGN-201904 has significant potential in clinical applications related to gastroesophageal reflux disease and other acid-related disorders. Its improved stability and prolonged action make it a promising candidate for further development in therapeutic formulations aimed at providing effective acid suppression with fewer side effects compared to existing treatments . Additionally, research into AGN-201904 continues to explore its efficacy against nocturnal acid breakthrough, which remains a challenge in managing gastroesophageal reflux disease symptoms .
The introduction of proton pump inhibitors (PPIs) in 1989 with omeprazole revolutionized acid suppression therapy by covalently inhibiting the gastric H+,K+-ATPase. Unlike histamine-2 receptor antagonists (H2RAs), PPIs provided profound acid suppression without evidence of tolerance development. However, despite their clinical success, significant limitations persisted across all first-generation PPIs (omeprazole, lansoprazole, pantoprazole) and even second-generation agents like esomeprazole. These limitations stemmed primarily from their short plasma half-lives (typically 1-2 hours) and activation requirements [1] [5] [7].
The pharmacokinetic shortcomings manifested clinically as nocturnal acid breakthrough (NAB), defined as intragastric pH < 4 for ≥1 continuous hour overnight. NAB occurred in up to 70% of patients on once-daily PPI therapy due to several factors: 1) The short plasma residence time failed to inhibit newly synthesized proton pumps activated during the night; 2) PPIs require active acid secretion for conversion to their active form, limiting inhibition during basal secretion periods; and 3) Circadian rhythms in proton pump synthesis increased nocturnal activation [3] [6]. Consequently, 15-20% of GERD patients, particularly those with severe erosive esophagitis (Los Angeles grades C/D), required twice-daily dosing. Furthermore, healing rates for severe esophagitis remained suboptimal (62-84%), and symptomatic response was inadequate in 37% of erosive GERD patients and up to 63% of non-erosive reflux disease (NERD) patients [1] [5] [10].
Table 1: Limitations of Conventional PPI Therapy Driving AGN-201904 Development
Limitation | Underlying Mechanism | Clinical Consequence | Incidence |
---|---|---|---|
Nocturnal Acid Breakthrough | Short plasma half-life; New pump synthesis at night | Nighttime heartburn; Impaired healing | 60-70% on once-daily PPI |
Suboptimal Erosive Esophagitis Healing | Inadequate 24-h acid control; pH <4 during nocturnal period | Unhealed mucosal lesions | 16-38% (Grades C/D) |
Incomplete Symptom Relief | pH excursions <3; Esophageal hypersensitivity | Persistent heartburn; Regurgitation | 30-40% NERD; 20-30% ERD |
Dosing Inflexibility | Requirement for meal-stimulated activation | Symptom control tied to pre-meal dosing | Impacts >80% users |
AGN-201904-Z emerged as a strategic response to the pharmacokinetic limitations of conventional PPIs. Chemically designated as sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate, it represents a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI) [9]. Its molecular design incorporates a sulfonylphenoxy acetate moiety linked to the core omeprazole structure, creating a "chemically metered absorption" (CMA) system [1] [4] [8].
The chemical modifications confer two critical advantages over existing PPIs: 1) Enhanced acid stability prevents premature activation in the stomach, and 2) Controlled systemic absorption facilitates gradual hydrolysis to omeprazole throughout the small intestine rather than rapid duodenal absorption. This results in prolonged systemic exposure to the active metabolite (omeprazole) without increasing peak plasma concentration (Cmax). Pharmacodynamic studies in animal models (rats, dogs, monkeys) demonstrated significantly extended omeprazole concentration-time profiles compared to direct omeprazole or esomeprazole administration. The CMA mechanism effectively decouples absorption from the rapid upper gastrointestinal transit typical of conventional PPIs, enabling sustained delivery of the active principle to parietal cells over an extended period [1] [5] [9].
AGN-201904-Z represents a distinctive approach within the covalent H+/K+-ATPase inhibitor class. Unlike structural modifications creating novel PPIs (e.g., tenatoprazole's imidazopyridine ring) or enantiomeric purification (e.g., esomeprazole), AGN-201904 functions as a bioprecursor pro-drug that leverages established covalent inhibition through delayed activation kinetics. Its mechanism preserves the fundamental pharmacology of benzimidazole-based PPIs—protonation in acidic compartments, conversion to sulfenamide intermediates, and covalent binding to cysteine residues (Cys813, Cys822) on the luminal surface of the H+/K+-ATPase α-subunit [5] [6] [8].
The innovation lies in its pharmacokinetic optimization rather than altering the final active molecule. After oral administration as enteric-coated capsules (600 mg delivering ~50 mg molar equivalent omeprazole), AGN-201904 undergoes gradual absorption followed by rapid systemic hydrolysis to omeprazole. Clinical studies confirmed that the area under the curve (AUC) of omeprazole after AGN-201904 administration was twice that of esomeprazole at day 5 (p<0.0001). This extended plasma residence time above the inhibitory threshold (~50 ng/mL) enables more comprehensive inhibition of both active and newly activated proton pumps throughout the dosing period, particularly addressing the nocturnal synthesis gap [1] [4] [5].
Table 2: Pharmacokinetic and Pharmacodynamic Comparison: AGN-201904 vs Esomeprazole
Parameter | AGN-201904-Z (600mg) | Esomeprazole (40mg) | Statistical Significance | Study Day |
---|---|---|---|---|
Omeprazole AUC (ng·h/mL) | ~2-fold higher | Reference | p<0.0001 | Day 5 |
Median Nocturnal pH | 4.3 | 2.8 | p<0.0001 | Day 5 |
% Nocturnal Time pH≥4 | 62.7-65.9% | 47.1% | p<0.0001 | Day 5 |
% Subjects with pH≥4 >16h | 87.5% | 52.5% | p<0.001 | Day 5 |
% Nighttime pH≥5 | Significantly higher | Reference | p<0.05 | Day 1 |
pH Transition Speed | Gradual decline | Rapid decline | Clinically relevant | Night period |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7